5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
The compound 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one features a 4H-pyran-4-one core substituted at position 5 with a (2,5-dimethylphenyl)methoxy group and at position 2 with a piperazine moiety modified by a furan-2-carbonyl group.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-17-5-6-18(2)19(12-17)15-31-23-16-30-20(13-21(23)27)14-25-7-9-26(10-8-25)24(28)22-4-3-11-29-22/h3-6,11-13,16H,7-10,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKPCPDQPISDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Pyran-4-one Core: The pyran-4-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-hydroxy-2-pyrone derivative.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.
Attachment of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be attached via an acylation reaction using a furan-2-carbonyl chloride derivative.
Methoxylation of the Phenyl Ring: The methoxylation of the phenyl ring can be achieved through a methylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
4-Bromo-3-fluoro-2-methylbenzonitrile is primarily recognized for its potential in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly those targeting cancer and metabolic disorders.
Case Studies:
- Dipeptidyl Peptidase IV Inhibitors : The compound is utilized in the synthesis of trelagliptin, a dipeptidyl peptidase IV inhibitor used for managing type 2 diabetes. The preparation involves converting 4-bromo-3-fluoro-2-methylbenzonitrile into 4-fluoro-2-methylbenzonitrile, which is then further processed to yield trelagliptin .
- Anticancer Research : Research has indicated that derivatives of 4-bromo-3-fluoro-2-methylbenzonitrile exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications at the C-3 position of indole derivatives can enhance their anticancer properties, potentially leading to new therapeutic agents .
The compound has been investigated for its biological activities beyond its role as a synthetic intermediate.
Biological Properties:
- Antimicrobial Activity : Preliminary studies suggest that 4-bromo-3-fluoro-2-methylbenzonitrile may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
- Anticancer Properties : The compound's derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain substituted derivatives have demonstrated selective cytotoxicity towards malignant cells while sparing healthy tissues .
Synthesis and Chemical Processes
The synthesis of 4-bromo-3-fluoro-2-methylbenzonitrile typically involves several chemical transformations. The efficiency and safety of these processes are critical for its application in pharmaceuticals.
Synthesis Overview:
- The compound can be synthesized through various methods involving bromo and fluoro substituents on the benzene ring. For instance, one method includes the reaction of 4-bromo-3-fluorotoluene with cyanide sources under controlled conditions to yield the nitrile form .
Comparative Analysis of Derivatives
To better understand the potential applications of 4-bromo-3-fluoro-2-methylbenzonitrile, a comparative analysis of its derivatives can be beneficial.
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| Trelagliptin | DPP-IV Inhibitor | Effective in managing type 2 diabetes |
| Indole Derivatives | Anticancer | Selective cytotoxicity against HT29 colon cancer cells |
| Substituted Indole Compounds | Antimicrobial | Potential for developing new antibiotics |
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the specific pathways involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Pyranone vs. Pyrimidinone/Pyridazinone Cores: The target compound’s 4H-pyran-4-one core differs from pyrimidinone (e.g., 6-[4-(furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one, 51) and pyridazinone derivatives (e.g., compounds in –5). Pyranones typically exhibit distinct electronic properties due to their oxygenated six-membered ring, which may influence reactivity, solubility, and biological interactions compared to nitrogen-rich cores like pyrimidinones .
Substituent Effects
- Aryl Methoxy Groups: The (2,5-dimethylphenyl)methoxy substituent in the target compound contrasts with the 2-chlorobenzyloxy group in 5-[(2-chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one .
- Piperazine Modifications :
The furan-2-carbonyl group on the piperazine ring distinguishes the target compound from analogs with fluorophenyl (e.g., ) or sulfonamide substituents (e.g., compounds 20–22 in ). Furan rings introduce planar, conjugated systems that may influence π-π stacking interactions in biological targets, whereas sulfonamides enhance hydrogen-bonding capacity .
Physical and Spectroscopic Properties
- Melting Points: While data for the target compound are unavailable, analogs like 21 () melt at 164–168°C, whereas pyrimidinone 51 is a yellow oil . The chlorobenzyloxy analog () lacks reported melting points, but its structural similarity suggests intermediate melting behavior.
- Spectroscopic Signatures :
Piperazine-containing compounds often show distinct ¹H-NMR signals for CH₂ groups (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm). The furan-2-carbonyl group would introduce carbonyl IR stretches near 1680 cm⁻¹, as seen in 51 .
Biological Activity
The compound 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic derivative belonging to the class of pyranones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Functional Groups
- Pyranone Core : The 4H-pyran-4-one structure is crucial for its biological activity.
- Methoxy Group : The presence of a methoxy group enhances lipophilicity, potentially improving bioavailability.
- Piperazine Ring : This moiety is often associated with neuroactive properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the furan and piperazine moieties have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 20.5 | |
| Compound B | A549 (Lung Carcinoma) | 15.3 | |
| Title Compound | MCF-7 (Breast Cancer) | 18.9 |
Anticonvulsant Activity
In addition to anticancer properties, the compound has been assessed for anticonvulsant activity. The structure-activity relationship (SAR) indicates that the piperazine and furan moieties play a crucial role in enhancing anticonvulsant effects.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The pyranone core is known to interfere with cell cycle progression.
- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells.
- Neurotransmitter Modulation : The piperazine ring may influence neurotransmitter levels, contributing to anticonvulsant effects.
Case Study 1: Anticancer Efficacy
In a study examining the effects of the title compound on MCF-7 breast cancer cells, researchers observed a dose-dependent decrease in cell viability. The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar pyranone derivatives in models of epilepsy. The results indicated that these compounds significantly reduced seizure frequency and duration, suggesting their utility in treating epilepsy.
Q & A
Q. What is the recommended synthetic pathway for 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of the pyran-4-one core via cyclization of a diketone precursor under acidic conditions (e.g., H₂SO₄ catalysis) .
- Step 2 : Introduction of the 2,5-dimethylphenylmethoxy group via nucleophilic substitution using 2,5-dimethylbenzyl bromide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Piperazine-functionalization via reductive amination or alkylation. For the furan-2-carbonyl-piperazine moiety, coupling 4-(furan-2-carbonyl)piperazine with a bromomethyl intermediate using DMF as a solvent at 80–100°C .
- Critical Conditions : Control reaction pH (7–9 for amination), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Combine 1H/13C NMR (to resolve aromatic protons and piperazine methylene groups), FT-IR (to confirm carbonyl groups at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation . For ambiguous stereochemistry, 2D NMR (COSY, NOESY) can clarify spatial arrangements of substituents . Cross-validate with computational methods (e.g., DFT-based NMR chemical shift predictions) .
Q. What in vitro assays are appropriate for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or GPCRs (e.g., PI3K or serotonin receptors) due to the piperazine moiety’s affinity for these targets. Use fluorescence-based assays with ATP/ligand competition protocols .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC₅₀ values .
- Solubility : Perform shake-flask method in PBS (pH 7.4) to assess bioavailability hurdles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Synthesize derivatives with modifications to (i) the 2,5-dimethylphenyl group (e.g., halogenation), (ii) the furan-2-carbonyl moiety (e.g., thiophene replacement), and (iii) the piperazine linker (e.g., N-methylation) .
- Assay Parallelism : Test all derivatives in identical enzyme/cell-based assays to isolate substituent effects. Use dose-response curves to quantify potency shifts.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., PI3Kγ PDB: 2CHW) and correlate with experimental IC₅₀ values .
Q. What advanced spectroscopic techniques resolve ambiguities in crystallographic or dynamic behavior?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) to determine absolute configuration and hydrogen-bonding networks .
- Solid-State NMR : Use ¹³C CPMAS to study polymorphic forms and lattice interactions, critical for formulation stability .
- Dynamic Light Scattering (DLS) : Characterize aggregation behavior in aqueous buffers, which impacts pharmacokinetics .
Q. How should researchers address contradictions in biological data across different experimental models?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line origins, serum concentrations). For example, discrepancies in cytotoxicity may arise from differential expression of target proteins in HeLa vs. HEK293 cells .
- Metabolic Stability : Test compound degradation in liver microsomes (human vs. rodent) to explain interspecies variability .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
